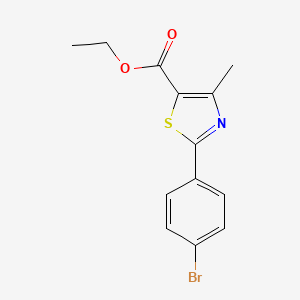
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzyl alcohol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Attachment of the Benzyl Alcohol Moiety: The final step involves the coupling of the trifluoromethylated pyridine with a benzyl alcohol derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol depends on its specific application:
Pharmacological Effects: The compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Chemical Reactivity: The presence of the trifluoromethyl group and the pyridine ring can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl Alcohol: Another compound with a trifluoromethyl group, but with a different core structure.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: A compound with a similar pyridine and trifluoromethyl group but with a piperidine moiety.
Uniqueness
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and benzyl alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
613240-34-9 |
|---|---|
Fórmula molecular |
C13H10F3NO |
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 |
Clave InChI |
BWTRIPRYSQLBMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)CO |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]-](/img/structure/B3274673.png)



![(E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-en-1-ol](/img/structure/B3274698.png)





![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)



